molecular formula C22H22N4O2S B11025251 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11025251
M. Wt: 406.5 g/mol
InChI Key: XTSCYNXADVEDHU-UHFFFAOYSA-N
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Description

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a carboxamide group

Preparation Methods

The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be achieved through multi-step organic reactions. The synthetic route typically involves the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole moiety and the carboxamide group. Common reagents used in these reactions include benzyl bromide, thiourea, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the benzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Scientific Research Applications

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-benzyl-5-oxo-3-pyrrolidinecarboxamide: This compound shares the pyrrolidine and carboxamide groups but lacks the thiadiazole moiety.

    1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid: Similar to the above compound but with a carboxylic acid group instead of a carboxamide group.

    Pyrrolidine-2,5-dione derivatives: These compounds feature the pyrrolidine ring and are studied for their biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are characterized by their five-membered ring structures containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a pyrrolidine ring and a thiadiazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanism includes interference with DNA replication and protein synthesis pathways, ultimately leading to cell death.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative exhibited IC50 values in the micromolar range against human breast cancer cells (MCF7) and prostate cancer cells (PC3) .
  • Antimicrobial Activity : Another investigation found that a thiadiazole compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
  • Receptor Modulation : The compound could also modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Comparative Analysis with Other Thiadiazole Derivatives

The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:

Compound NameBiological ActivityIC50/MIC Values
1-benzyl...Anticancer10 µM (MCF7)
Thiadiazole AAntimicrobial32 µg/mL (E. coli)
Thiadiazole BAnticancer15 µM (PC3)
Thiadiazole CAntifungal25 µg/mL (Candida)

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-benzyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O2S/c27-20-13-18(15-26(20)14-17-9-5-2-6-10-17)21(28)23-22-25-24-19(29-22)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,25,28)

InChI Key

XTSCYNXADVEDHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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